5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
CAS No.: 1159678-53-1
Cat. No.: VC2703844
Molecular Formula: C11H9FN4
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159678-53-1 |
|---|---|
| Molecular Formula | C11H9FN4 |
| Molecular Weight | 216.21 g/mol |
| IUPAC Name | 5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C11H9FN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 |
| Standard InChI Key | CMNVHFFKPLAZKU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N |
Introduction
Chemical Properties and Structure
Basic Information
5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is characterized by its distinct molecular structure and physical properties. The compound contains a 5-membered pyrazole ring linked to a 4-fluoro-2-methylphenyl group at the N1 position, with an amino group at the C5 position and a nitrile group at the C4 position . This distinctive arrangement of functional groups contributes to its chemical reactivity and potential biological activities.
Table 1: Basic Chemical Information of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Structural Identifiers
The compound can be described using various chemical notations and identifiers that help in its precise identification and characterization in chemical databases and literature . These identifiers are crucial for researchers working with this compound to ensure accurate retrieval of information and replication of experiments.
Table 2: Structural Identifiers of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
| Identifier Type | Value |
|---|---|
| IUPAC Name | 5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carbonitrile |
| InChI | InChI=1S/C11H9FN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16 |
| InChIKey | CMNVHFFKPLAZKU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N |
| Canonical SMILES | N#CC=1C=NN(C1N)C2=CC=C(F)C=C2C |
Structural Features and Functional Groups
The structure of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile incorporates several key functional groups that contribute to its chemical behavior and potential applications. The presence of these functional groups allows for various chemical transformations and interactions with biological systems.
The molecule contains four distinct functional groups:
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A pyrazole heterocyclic core (five-membered ring with two adjacent nitrogen atoms)
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An amino group (-NH₂) at position 5 of the pyrazole ring
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A nitrile group (-CN) at position 4 of the pyrazole ring
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A 4-fluoro-2-methylphenyl substituent at the N1 position of the pyrazole ring
The presence of the fluorine atom on the phenyl ring contributes to the compound's electronic properties, potentially enhancing its biological activity and stability. The methyl group at position 2 of the phenyl ring may affect the compound's steric properties and lipophilicity, which can influence its interactions with biological targets.
Synthesis Methods
General Synthetic Approach
The synthesis of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves a Michael-type addition reaction followed by cyclization . This synthetic pathway generally begins with readily available precursors and proceeds through well-established organic chemistry reactions.
A common synthetic route involves the reaction between (ethoxymethylene)malononitrile and appropriately substituted aryl hydrazines . This approach has been demonstrated to yield high selectivity for the desired pyrazole derivatives, with yields ranging from good to excellent under mild reaction conditions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | (Ethoxymethylene)malononitrile, aryl hydrazine | Molar ratio typically 1:1 |
| Solvent | Ethanol or trifluoroethanol | Selection may affect yield |
| Temperature | Reflux (78-80°C for ethanol) | Temperature control is important |
| Reaction Time | 2-4 hours | May vary based on substituents |
| Base | Triethylamine (optional) | Used to facilitate reaction |
| Purification | Column chromatography, recrystallization | Hexane/ethyl acetate gradient often used |
| Yield | 47-93% | Depends on specific substituents and conditions |
Research by Guastavino et al. has demonstrated that this synthesis method shows excellent regioselectivity, with the pyrazole derivatives formed as exclusive products . No other regioisomers or uncyclized hydrazides were observed in their studies of similar compounds.
Reaction Mechanism
The mechanism for the formation of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile likely proceeds through the following steps:
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Initial nucleophilic attack by the terminal nitrogen of the hydrazine on the electrophilic carbon of (ethoxymethylene)malononitrile.
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Elimination of ethanol to form an intermediate.
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Intramolecular cyclization via attack of the second nitrogen on the nitrile carbon.
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Tautomerization to form the aromatic pyrazole ring.
This mechanism explains the high regioselectivity observed in the synthesis of these compounds, as the electronic properties of the substituted phenylhydrazines and (ethoxymethylene)malononitrile direct the reaction pathway toward the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile product .
Analytical Characterization
Spectroscopic Analysis
Compounds like 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile are typically characterized using various spectroscopic techniques to confirm their structure and purity . These techniques provide complementary information about different aspects of the molecule's structure.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound . The expected molecular ion peak would be at m/z 216, corresponding to the molecular formula C₁₁H₉FN₄.
Infrared Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
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The nitrile group (around 2200-2240 cm⁻¹)
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The amino group (3300-3500 cm⁻¹)
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The aromatic C-H stretching (3000-3100 cm⁻¹)
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The C-F bond (1000-1400 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of synthesized compounds like 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile . These techniques allow for the separation and quantification of the target compound from potential impurities or starting materials.
Biological Activity and Applications
Applications in Medicinal Chemistry
The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold has been explored as a building block for the development of bioactive compounds with various therapeutic applications . These compounds can serve as intermediates in the synthesis of more complex molecules with enhanced biological activities.
The specific structural features of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile suggest potential applications in:
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Kinase inhibitor development
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Anti-inflammatory drug design
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Antimicrobial agent synthesis
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Central nervous system drug discovery
Applications in Agrochemical Research
Pyrazole derivatives have found significant applications in agrochemical research, particularly in the development of crop protection agents . The unique substitution pattern in 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, with its fluorine and nitrile functional groups, suggests potential applications in:
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Fungicide development
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Insecticide design
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Herbicide research
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Plant growth regulators
Research by Guastavino et al. specifically noted that 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and their derivatives have potential applications in crop protection . The functionalities present in these molecules (cyano, amino, and fluoro groups) could contribute to their efficacy in agricultural settings.
Comparison with Related Compounds
Structural Analogs
5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile belongs to a family of structurally related compounds that differ in the position and nature of substituents on the phenyl ring . Comparing these analogs can provide insights into structure-activity relationships and help predict potential applications.
Table 4: Comparison of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile with Related Compounds
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | 1159678-53-1 | C₁₁H₉FN₄ | Reference compound |
| 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile | 135108-48-4 | C₁₀H₇FN₄ | No methyl group, F at position 2 |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 51516-70-2 | C₁₀H₇FN₄ | No methyl group |
| 5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | 1159678-19-9 | C₁₁H₉FN₄ | F at position 5 instead of 4 |
| 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile | 1416344-54-1 | C₁₁H₉FN₄ | F at position 3, methyl at position 4 |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 5334-43-0 | C₁₀H₈N₄ | No fluorine or methyl substituents |
These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities. For example, the position of the fluorine atom can influence the electron distribution in the molecule, affecting its interactions with biological targets. Similarly, the presence or absence of the methyl group can impact the compound's lipophilicity and steric properties.
Synthesis Comparison
Research has shown that the regioselectivity of the cyclization reaction is generally high across different substituent patterns, leading to the exclusive formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile isomer rather than the 3-amino regioisomer . This selectivity is likely due to the electronic effects of the substituents and the mechanism of the cyclization reaction.
Future Research Directions
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile and its analogs could provide valuable insights for medicinal chemistry and agrochemical applications. These studies might focus on:
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Systematically varying the position and nature of substituents on the phenyl ring
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Exploring modifications to the pyrazole core
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Investigating the effects of replacing the nitrile group with other functional groups
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Examining the influence of the amino group position on biological activity
Expanded Biological Screening
Comprehensive biological screening of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile against various targets would help identify its most promising applications. This could include:
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Enzyme inhibition assays
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Antimicrobial testing
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Anti-inflammatory activity assessment
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Evaluation of potential anticancer properties
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Agrochemical efficacy testing
Improved Synthetic Methods
Development of more efficient, environmentally friendly, and scalable methods for the synthesis of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile would be valuable for both research and potential industrial applications. This might involve:
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Exploring green chemistry approaches
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Investigating continuous flow synthesis methods
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Developing catalyst systems for improved selectivity and yield
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Optimizing purification procedures
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